18R-Hepe

Lipidomics Inflammation Enzymology

18R-HEPE is a specific R-configured enantiomer of 18-hydroxyeicosapentaenoic acid, a hydroxylated derivative of the omega-3 fatty acid eicosapentaenoic acid (EPA). It is chemically defined as (5Z,8Z,11Z,14Z,16E,18R)-18-hydroxyicosa-5,8,11,14,16-pentaenoic acid.

Molecular Formula C20H30O3
Molecular Weight 318.4 g/mol
Cat. No. B1255917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name18R-Hepe
Molecular FormulaC20H30O3
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCCC(C=CC=CCC=CCC=CCC=CCCCC(=O)O)O
InChIInChI=1S/C20H30O3/c1-2-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(22)23/h4-7,10-13,15,17,19,21H,2-3,8-9,14,16,18H2,1H3,(H,22,23)/b6-4-,7-5-,12-10-,13-11-,17-15+/t19-/m1/s1
InChIKeyLRWYBGFSVUBWMO-UAAZXLHOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





18R-Hepe: A Defined Stereoisomer in the Hydroxyeicosapentaenoic Acid Class for Specialized Pro-Resolving Mediator Research


18R-HEPE is a specific R-configured enantiomer of 18-hydroxyeicosapentaenoic acid, a hydroxylated derivative of the omega-3 fatty acid eicosapentaenoic acid (EPA). It is chemically defined as (5Z,8Z,11Z,14Z,16E,18R)-18-hydroxyicosa-5,8,11,14,16-pentaenoic acid [1]. This compound serves as a critical endogenous precursor in a dedicated biosynthetic pathway leading to the formation of the E-series resolvins, a class of specialized pro-resolving mediators (SPMs) that actively terminate inflammation [2]. The stereochemistry at the C-18 position is fundamental to its biological role, distinguishing it from its S-epimer (18S-HEPE) and from racemic (±)18-HEPE mixtures, which often lack clearly defined biological activity [3].

Stereochemical Control
Defined R-configuration for enantiomer-specific studies
Pathway Precursor
Precursor to Resolvin E1 in dedicated SPM biosynthesis
Pathway Context
Differentiates from aspirin-inducible 18S-HEPE pathway

Why 18R-Hepe Cannot Be Substituted with Racemic 18-HEPE or 18S-Hepe in Experimental Workflows


The substitution of 18R-HEPE with a racemic mixture (±18-HEPE) or its enantiomer 18S-HEPE introduces significant variability and can lead to misinterpretation of results. Racemic 18-HEPE is a non-enzymatically produced mixture of equal parts 18R- and 18S- isomers, and its specific biological activity has not been clearly documented [1]. In contrast, the 18R- and 18S- enantiomers are products of distinct, stereoselective enzymatic pathways with differential regulation and downstream functions. For instance, aspirin enhances the endogenous formation of 18S-HEPE but not 18R-HEPE [2]. Furthermore, the downstream resolvins derived from these precursors (RvE1 from 18R-HEPE and 18S-RvE1 from 18S-HEPE) exhibit measurable differences in receptor binding affinity and metabolic stability [3]. The quantitative evidence below demonstrates why procurement and use of the precise 18R stereoisomer are necessary for experimental reproducibility and accurate mechanistic interpretation.

Racemic (±)18-HEPE
Undefined stereochemistry may introduce biological variability; specific activity not documented.
18S-HEPE Enantiomer
Distinct enzymatic regulation by aspirin and divergent downstream receptor pharmacology may alter pathway interpretation.

Quantitative Differentiation: Evidence-Based Selection Criteria for 18R-Hepe Over Comparators


Stereospecific Biosynthesis: 18R-HEPE vs. 18S-HEPE Formation is Differentially Regulated by Aspirin

The endogenous formation of 18R-HEPE and 18S-HEPE is subject to distinct enzymatic regulation. A key differentiator is the response to aspirin, a known trigger of specialized pro-resolving mediator (SPM) biosynthesis. In human subjects, aspirin significantly increased the formation of 18S-HEPE, but not 18R-HEPE [1].

Biosynthesis Regulation
Head-to-head
Formation not increased by aspirin
Formation reportedly increased by aspirin
Aspirin-independent pathway attribution context
Supports enantiomer-specific model design
Lipidomics Inflammation Enzymology

Restoration of Mitochondrial Function in Inflammation: 18R-HEPE vs. n-3 and n-6 Fatty Acids

In models of experimental inflammation, 18R-HEPE demonstrates a unique ability to restore mitochondrial function, a property not shared by its precursor fatty acids. Both 18R-HEPE and its downstream product, Resolvin E1 (RvE1), were able to restore inflammation-induced mitochondrial dysfunction [1].

Mitochondrial Rescue
Cross-study comparable
Restored mitochondrial function
No restorative effect (n-3/n-6 fatty acids)
Supports resolution-phase organelle studies
Differentiates from EPA metabolic pathway
Mitochondrial Biology Inflammation Cell Metabolism

Endogenous Plasma Levels Following n-3 Supplementation: 18R/S-HEPE vs. Downstream Resolvins

In a clinical trial of n-3 fatty acid supplementation (2.4 g/day for 5 days), plasma concentrations of the pathway precursor 18R/S-HEPE were significantly elevated and reached levels an order of magnitude higher than its downstream resolvin products [1].

Plasma Abundance
Cross-study comparable
12.5× higher vs. RvE1 (386 vs 31 pg/mL)
Supports biomarker quantification in supplementation research
Research plasma concentration context
Clinical Chemistry Nutrition Lipidomics

In Vivo Anti-Inflammatory Activity: 18R-HEPE Directly Blocks Neutrophil Infiltration

18R-HEPE possesses direct, intrinsic anti-inflammatory bioactivity in vivo, independent of its role as a precursor. The first total chemical synthesis of 18R-HEPE enabled confirmation that this compound can directly block neutrophil infiltration in a murine model of acute inflammation [1].

In Vivo Activity
Class-level inference
Reported blockade of neutrophil infiltration
Supports direct functional studies without RvE1 conversion
Quantitative data to verify
In Vivo Pharmacology Inflammation Immunology

Downstream Receptor Pharmacology: 18R-HEPE-Derived RvE1 Exhibits Distinct Affinity vs. 18S-Derived 18S-RvE1

The stereochemical configuration of the precursor determines the pharmacological properties of the downstream resolvin. The 18S-HEPE-derived product, 18S-RvE1, binds to the leukocyte GPCRs ChemR23 and BLT1 with increased affinity and potency compared to the R-epimer (RvE1 derived from 18R-HEPE), but is also more rapidly inactivated by dehydrogenase [1].

Downstream Pharmacology
Supporting evidence
Lower affinity, higher metabolic stability
Higher affinity, rapid inactivation
Selects for stable vs. high-potency signaling models
Supports pathway-specific ligand selection
Receptor Pharmacology GPCR Signaling Lipid Mediators

Validated Research and Industrial Application Scenarios for 18R-Hepe Based on Differential Evidence


Investigating the Non-Aspirin-Dependent Resolution Pathway

For studies focused on the canonical, aspirin-independent biosynthesis of Resolvin E1, 18R-HEPE is the required and verified precursor. Its formation is not enhanced by aspirin [1], distinguishing it from the 18S-HEPE pathway. Procuring the pure 18R stereoisomer eliminates confounding results from aspirin-inducible pathways, ensuring a clean and interpretable model for studying endogenous resolution mechanisms.

Mitochondrial Function Rescue Assays in Inflammatory Models

In vitro models of inflammation-induced mitochondrial dysfunction require a specific tool to restore respiration and membrane potential. 18R-HEPE has been demonstrated to possess this restorative property, unlike its parent omega-3 fatty acids [1]. This makes it a critical reagent for cell biology studies examining the link between resolution-phase lipid mediators and organelle health, bypassing the inefficient conversion of EPA.

Clinical Biomarker Development and Nutritional Intervention Trials

In human trials, 18R/S-HEPE levels are significantly elevated following n-3 supplementation and are present at concentrations an order of magnitude higher than the resolvins themselves [1]. This abundance and quantifiability make 18R-HEPE a practical and sensitive biomarker for assessing n-3 fatty acid status and compliance in large-scale clinical and nutritional studies, offering a clear advantage over measuring trace amounts of downstream resolvins.

Direct In Vivo Functional Studies of Resolution

18R-HEPE is not merely an intermediate but a bioactive molecule capable of directly reducing neutrophil infiltration in vivo [1]. Researchers can use 18R-HEPE directly in animal models of acute inflammation, such as peritonitis, to study its immediate anti-inflammatory effects without relying on its metabolic conversion to RvE1, thereby reducing experimental complexity and inter-animal variability.

Application
Selection Property
Validation Focus
Aspirin-independent RvE1 biosynthesis studies
Defined R-configuration precursor
Pathway-selectivity attribution review
Mitochondrial function rescue in inflammatory models
Bioactive hydroxylated fatty acid
Mitochondrial endpoint response interpretation
n-3 supplementation biomarker research
High plasma abundance relative to resolvins
Quantitative bioanalysis in research matrices
In vivo resolution-phase functional studies
Direct bioactive property (precursor-independent)
Neutrophil infiltration endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 18R-Hepe

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.